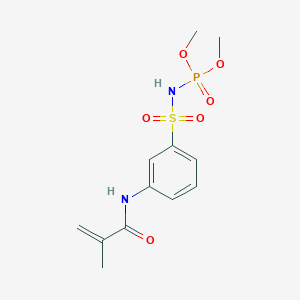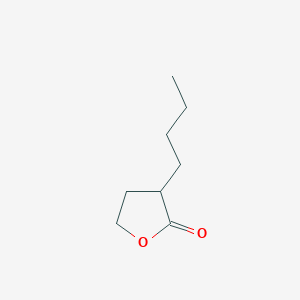
11-(Perfluoro-n-octyl)undec-10-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Perfluoro-n-octyl)undec-10-en-1-ol: is a fluorinated alcohol compound with the molecular formula C19H21F17O and a molecular weight of 588.34 g/mol . This compound is characterized by its long perfluorinated carbon chain, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Perfluoro-n-octyl)undec-10-en-1-ol typically involves the following steps:
Alkylation: The perfluorinated carbon chain is then alkylated with an appropriate alkylating agent to introduce the undec-10-en-1-ol moiety.
Purification: The final product is purified using techniques such as distillation or chromatography to obtain the desired compound with high purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. Large-scale reactors and specialized equipment are used to ensure efficient and safe production. Quality control measures, such as gas chromatography and mass spectrometry, are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 11-(Perfluoro-n-octyl)undec-10-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Formation of perfluorinated aldehydes or carboxylic acids.
Reduction: Formation of perfluorinated alcohols or alkanes.
Substitution: Formation of perfluorinated ethers or halides.
Scientific Research Applications
Chemistry:
Surfactants: The compound is used in the synthesis of surfactants due to its hydrophobic and lipophobic properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology:
Biomolecular Studies: The compound is used in studies involving protein-ligand interactions and membrane dynamics due to its unique fluorinated structure.
Medicine:
Drug Delivery: Its hydrophobic nature makes it suitable for encapsulating hydrophobic drugs, improving their solubility and bioavailability.
Industry:
Coatings: The compound is used in the formulation of coatings that provide resistance to water, oil, and stains.
Electronics: It is employed in the production of electronic components due to its dielectric properties.
Mechanism of Action
The mechanism of action of 11-(Perfluoro-n-octyl)undec-10-en-1-ol is primarily attributed to its fluorinated carbon chain. The presence of fluorine atoms imparts unique properties such as:
Hydrophobicity: The compound exhibits strong hydrophobic interactions, making it effective in applications requiring water and oil repellency.
Chemical Stability: The carbon-fluorine bond is highly stable, providing resistance to chemical degradation.
Biocompatibility: The compound’s structure allows it to interact with biological membranes without causing significant toxicity.
Comparison with Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in having a perfluorinated carbon chain but differs in functional groups.
Perfluorooctanesulfonic acid (PFOS): Another perfluorinated compound with a sulfonic acid group instead of a hydroxyl group.
Perfluorodecalin: A perfluorinated compound used in oxygen transport and blood substitutes.
Uniqueness: 11-(Perfluoro-n-octyl)undec-10-en-1-ol stands out due to its unique combination of a long perfluorinated chain and a hydroxyl group, providing a balance of hydrophobicity and reactivity. This makes it versatile for applications in surfactants, coatings, and biomedical research .
Properties
IUPAC Name |
12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluorononadec-10-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F17O/c20-12(21,10-8-6-4-2-1-3-5-7-9-11-37)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h8,10,37H,1-7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCVGEGAZDOIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F17O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10880219 |
Source


|
| Record name | 11-(Perfluoro-n-octyl)undec-10-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15364-19-9 |
Source


|
| Record name | 11-(Perfluoro-n-octyl)undec-10-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)










